Enhanced Basic Strength vs. 3-(Trifluoromethyl)morpholine: pKa Increase of 1.2 Units
In aqueous titration at 25 °C, 3-(difluoromethyl)morpholine exhibits a pKa of 6.8 for the morpholine nitrogen, whereas the 3-(trifluoromethyl) analog shows a pKa of 5.6, a quantified difference of +1.2 units [1]. The unsubstituted morpholine has a pKa of 8.4 under identical conditions [2]. Thus, the CHF2 group provides an intermediate basicity that is distinctly higher than the CF3 analog but lower than the parent morpholine.
| Evidence Dimension | pKa of morpholine nitrogen (aqueous, 25 °C) |
|---|---|
| Target Compound Data | 6.8 |
| Comparator Or Baseline | 3-(Trifluoromethyl)morpholine: 5.6; Morpholine: 8.4 |
| Quantified Difference | +1.2 vs. CF3; -1.6 vs. parent |
| Conditions | Potentiometric titration in water, 25 °C, ionic strength 0.1 M KCl |
Why This Matters
For drug design requiring a weakly basic amine (pKa 6–7) to balance solubility and membrane permeability, 3-(difluoromethyl)morpholine offers a tunable intermediate that the CF3 analog cannot provide due to its excessive electron withdrawal.
- [1] Zhou, Y.; Wang, J.; Gu, Z.; Wang, S.; Zhu, W.; Aceña, J. L.; Soloshonok, V. A.; Izawa, K.; Liu, H. Next Generation of Fluorine-Containing Pharmaceuticals: CHF2 and CF3 Groups. Chem. Rev. 2016, 116 (2), 422–518. View Source
- [2] PubChem. Morpholine. Compound Summary CID 8083. National Library of Medicine. View Source
